![molecular formula C25H22N4O5 B2942510 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 476410-34-1](/img/structure/B2942510.png)
3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
This compound finds applications across multiple scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential for use in biochemical assays and studies due to its reactive groups.
Medicine: : Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Used in the development of advanced materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to an aromatic ring.
Condensation: Forming the dihydro-2H-pyrrolo[3,4-d]isoxazole core.
Substitution: Attaching the dimethylamino and phenyl groups.
These reactions are often carried out under controlled conditions, involving reagents like nitric acid for nitration and various catalysts to facilitate the formation of the desired heterocyclic framework.
Industrial Production Methods
While the specifics can vary, industrial production of this compound likely involves large-scale batch processes that are optimized for yield and purity. The use of automated reactors and precise control over temperature and pressure are critical to ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Introduction of oxygen atoms.
Reduction: : Removal of oxygen or addition of hydrogen atoms.
Substitution: : Replacement of atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: : Formation of nitro-derivatives.
Reduction: : Amino-derivatives.
Substitution: : Varied functionalized derivatives depending on the substituent.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action of this compound would depend on its specific application:
Pharmacological Effects: : Interaction with specific enzymes or receptors in biological systems.
Chemical Reactions: : Participation in chemical processes as a reactant or catalyst, influencing reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(dimethylamino)phenyl)-2-phenylisoxazole-4,5-dione
5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
These compounds share structural similarities but differ in functional groups, which can significantly affect their chemical behavior and applications.
Highlighting Uniqueness
The distinct combination of dimethylamino, nitrophenyl, and phenyl groups in the compound contributes to its unique chemical reactivity and potential for diverse applications, setting it apart from other related molecules.
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-26(2)17-13-11-16(12-14-17)22-21-23(34-28(22)18-7-4-3-5-8-18)25(31)27(24(21)30)19-9-6-10-20(15-19)29(32)33/h3-15,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVWVVNARMKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])ON2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2942427.png)
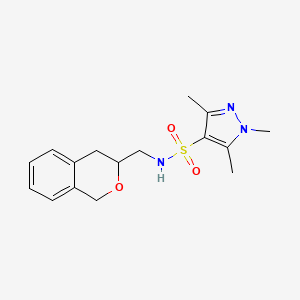
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)
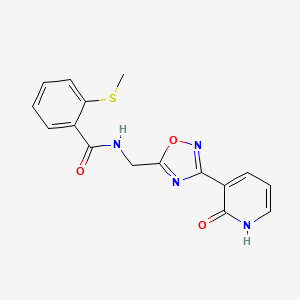
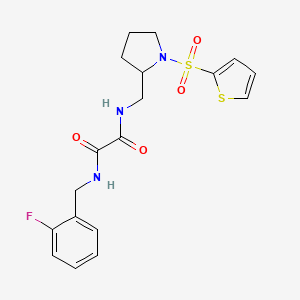
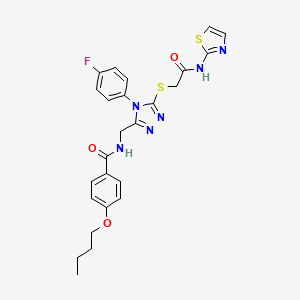
![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)
![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)

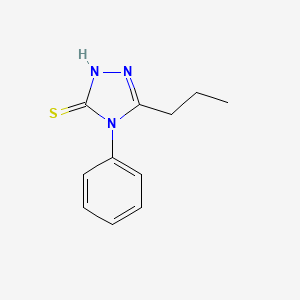

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
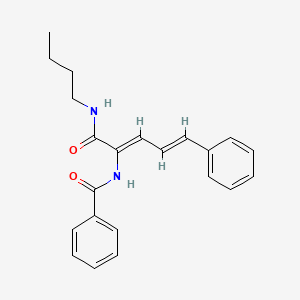
![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)
